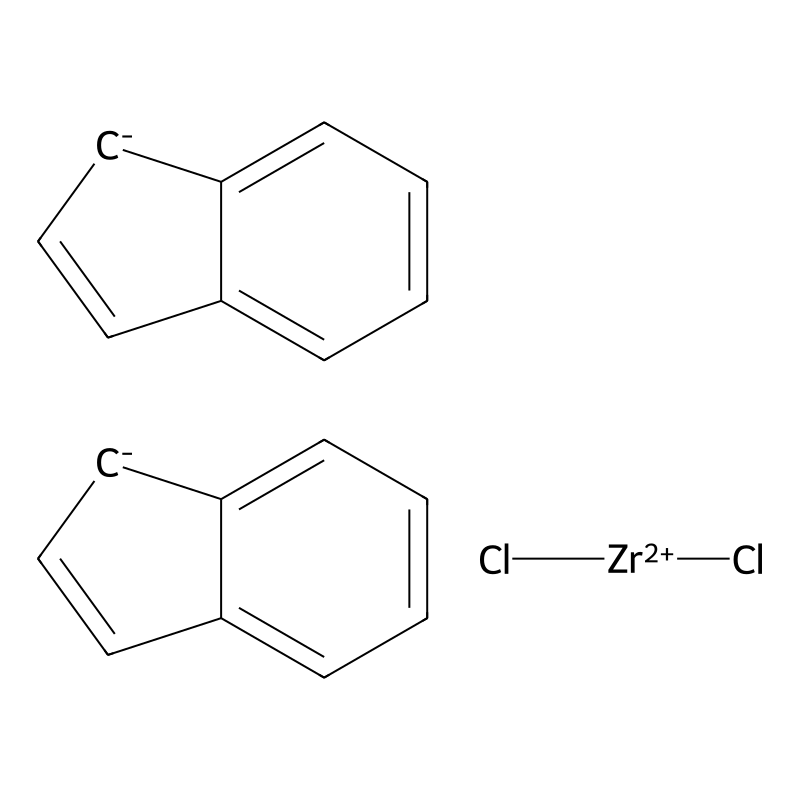

Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Metallocene Catalyst for Olefin Polymerization

- (Ind)2ZrCl2 finds use as a cocatalyst in olefin polymerization reactions. [, ] These reactions are crucial for producing various types of polyolefins, which are widely used plastics like polyethylene and polypropylene.

- (Ind)2ZrCl2 along with another organometallic compound, typically an alumoxane, forms a catalyst system that promotes the polymerization of olefins (compounds containing a carbon-carbon double bond). []

- Researchers study (Ind)2ZrCl2 to understand the mechanisms of olefin polymerization and develop new catalyst systems with improved properties for controlling polymer structure, molecular weight, and stereoregularity. [, ]

Research into New Materials and Processes

- (Ind)2ZrCl2 serves as a building block for synthesizing new metallocene complexes with various functionalities. [] These complexes can possess unique catalytic properties or interesting physical characteristics.

- Researchers explore functionalization of (Ind)2ZrCl2 by attaching different organic groups to the indenyl ligands. This can lead to the development of novel catalysts for various organic transformations or materials with tailored properties. []

- The study of (Ind)2ZrCl2 contributes to the advancement of metallocene chemistry, which is a rapidly evolving field with applications in catalysis, polymer science, and materials engineering. []

Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]- is an organometallic compound with the molecular formula . Commonly referred to as dichlorobis(indenyl)zirconium(IV), this compound appears as a yellow powder and is moisture-sensitive. It has a melting point range of 239–243 °C and a molecular weight of approximately 392.44 g/mol . This compound serves as a metallocene cocatalyst primarily in the polymerization of olefins, making it significant in industrial applications .

The synthesis of dichlorobis(indenyl)zirconium(IV) typically involves the reaction of zirconium tetrachloride with indenyl magnesium bromide. This method allows for the formation of the desired bis(indenyl) complex through a series of steps that include ligand exchange and complexation under an inert atmosphere to prevent moisture contamination . The following general steps outline the synthesis:

- Preparation of Indenyl Magnesium Bromide: Reacting magnesium with indenyl bromide in anhydrous ether.

- Reaction with Zirconium Tetrachloride: Introducing zirconium tetrachloride to the prepared indenyl magnesium bromide solution under inert conditions.

- Isolation: Precipitating the product and purifying it through recrystallization or chromatography.

Dichlorobis(indenyl)zirconium(IV) finds extensive applications in:

- Polymerization Catalysts: Used in producing high-density polyethylene and polypropylene through coordination polymerization.

- Research: Employed in materials science for developing new polymers with tailored properties.

- Catalysis: Acts as a catalyst in various organic transformations beyond olefin polymerization .

Dichlorobis(indenyl)zirconium(IV) shares similarities with several other organometallic compounds, particularly those used as catalysts in polymerization processes. Below is a comparison highlighting its uniqueness:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Dichlorobis(indenyl)zirconium(IV) | C18H14Cl2Zr | Moisture-sensitive; used extensively in olefin polymerization |

| Pentamethylcyclopentadienylzirconium trichloride | C15H21Cl3Zr | More sterically hindered; used for different catalytic properties |

| Bis(cyclopentadienyl)zirconium dichloride | C14H12Cl2Zr | Different ligand structure leading to varied reactivity |

| Zirconium(IV)isopropoxide | C12H28O4Zr | Used primarily for sol-gel processes rather than polymerization |

| Zirconium tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionate) | C28H48O8Zr | Features bulky chelating ligands for unique catalytic behavior |

Dichlorobis(indenyl)zirconium(IV) stands out due to its efficient catalytic properties specifically tailored for olefin polymerization, whereas other compounds may serve different roles based on their structural variations and ligand environments .

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Other CAS

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.